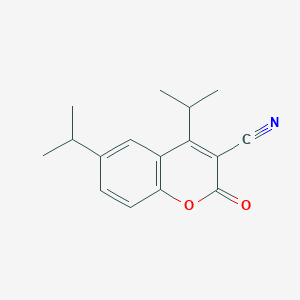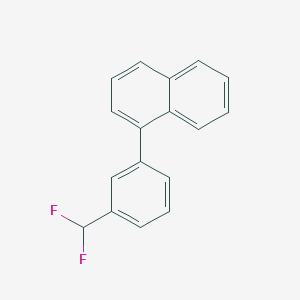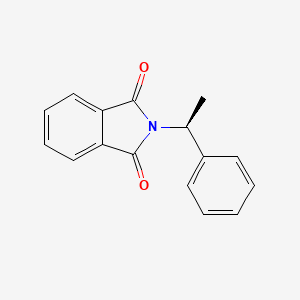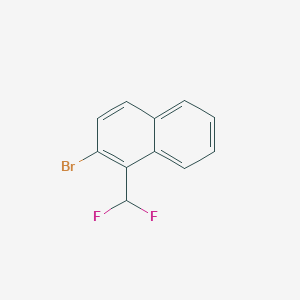
(R)-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a benzyloxy group and an amine group on the tetrahydroquinoline scaffold adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-benzyloxyacetaldehyde and an appropriate amine.
Formation of the Quinoline Core: The quinoline core is constructed through a series of cyclization reactions. For instance, the reaction of ®-benzyloxyacetaldehyde with an amine under acidic conditions can lead to the formation of the tetrahydroquinoline scaffold.
Introduction of Functional Groups: The benzyloxy group is introduced via nucleophilic substitution reactions, while the amine group can be incorporated through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of chiral catalysts and reagents is crucial to maintain the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the benzyloxy group, leading to different tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like benzyl bromide and sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and organic synthesis.
Scientific Research Applications
®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and the amine group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways. The compound’s quinoline core allows it to interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Benzyloxymethyl)oxirane: This compound features a benzyloxy group and an oxirane ring, making it structurally similar to ®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine.
®-2-(Benzyloxymethyl)morpholine: Another similar compound with a benzyloxy group and a morpholine ring.
Uniqueness
®-2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and amine groups enhances its versatility in chemical reactions and its potential as a pharmacologically active compound.
Properties
CAS No. |
399030-77-4 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(5R)-2-phenylmethoxy-5,6,7,8-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C16H18N2O/c17-14-7-4-8-15-13(14)9-10-16(18-15)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11,17H2/t14-/m1/s1 |
InChI Key |
KYPGUAIHLBHSMY-CQSZACIVSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)N=C(C=C2)OCC3=CC=CC=C3)N |
Canonical SMILES |
C1CC(C2=C(C1)N=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




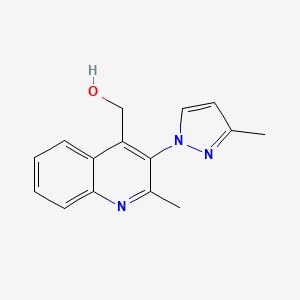

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

